MMV688845

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

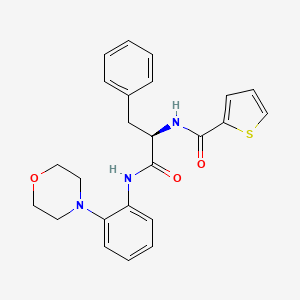

C24H25N3O3S |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C24H25N3O3S/c28-23(25-19-9-4-5-10-21(19)27-12-14-30-15-13-27)20(17-18-7-2-1-3-8-18)26-24(29)22-11-6-16-31-22/h1-11,16,20H,12-15,17H2,(H,25,28)(H,26,29)/t20-/m1/s1 |

InChI Key |

YZLODHPDCSNHTP-HXUWFJFHSA-N |

Isomeric SMILES |

C1COCCN1C2=CC=CC=C2NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)C4=CC=CS4 |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

MMV688845: A Technical Overview of its Discovery, Origin, and Preclinical Profile

Introduction

Infections caused by nontuberculous mycobacteria (NTM), particularly Mycobacterium abscessus, are a growing concern globally due to their intrinsic resistance to many common antibiotics.[1][2][3] The urgent need for novel therapeutics has driven screening efforts to identify new chemical entities with activity against this challenging pathogen.[1][2] This document provides a detailed technical overview of MMV688845, a promising lead compound identified for its potent anti-M. abscessus activity.

This compound, a synthetic phenylalanine amide, was originally identified as a hit against Mycobacterium tuberculosis.[1][4] It was subsequently screened as part of the Pathogen Box, a collection of 400 drug-like molecules active against neglected diseases, for its activity against M. abscessus.[3][5] This screening effort led to the identification of this compound as a viable candidate for further development.[3][5]

Discovery and Origin

The discovery of this compound as an anti-M. abscessus agent originated from a phenotypic screening campaign.[3][5] The Pathogen Box library was screened against M. abscessus using a resazurin-based live/dead assay.[3][5] Compounds that demonstrated greater than 80% growth inhibition at a single concentration of 20 μM were selected for further investigation.[5] this compound was one of the hit compounds that emerged from this initial screen and showed promising dose-response curves.[3][5]

Mechanism of Action

This compound exerts its antimycobacterial effect by targeting the RNA polymerase (RNAP).[1][4][6][7] Specifically, it inhibits the RpoB subunit of the RNAP, a mechanism analogous to its activity in M. tuberculosis.[1][2][4] This binding site is distinct from that of the rifamycins, a critical class of antibiotics that also target RpoB.[1][2] The emergence of spontaneous resistant mutants of M. abscessus with mutations in the rpoB gene further validates RpoB as the target of this compound.[1][4]

In Vitro Efficacy

This compound has demonstrated broad activity against the M. abscessus complex, including all three subspecies (M. abscessus subsp. abscessus, M. abscessus subsp. massiliense, and M. abscessus subsp. bolletii) and various clinical isolates.[4]

Minimum Inhibitory Concentrations (MICs)

The MICs of this compound have been determined against a panel of M. abscessus strains. The compound shows consistent activity across different strains and subspecies.

| Strain | Subspecies | MIC (µM) |

| ATCC 19977 | abscessus | 7.5 |

| Bamboo | massiliense | 8 |

| K21 | abscessus | 16 |

| Clinical Isolate 1 | abscessus | 15 |

| Clinical Isolate 2 | massiliense | 16 |

| Clinical Isolate 3 | bolletii | 16 |

Data compiled from multiple studies.[4]

Bactericidal Activity

This compound exhibits bactericidal activity against M. abscessus.[1][4] In time-kill assays, a concentration-dependent reduction in colony-forming units (CFU) was observed.[4] The minimum bactericidal concentration (MBC90) against the reference strain ATCC 19977 was determined to be 15 µM, which is twice the MIC90.[4]

Synergy with Other Antibiotics

Checkerboard assays have been performed to assess the interaction of this compound with other antibiotics commonly used to treat M. abscessus infections. The compound shows synergistic effects with macrolides, such as clarithromycin, and additive effects with other anti-M. abscessus drugs.[1][4]

| Combination | Interaction |

| This compound + Clarithromycin | Synergy |

| This compound + Rifabutin | Additive |

Data from checkerboard assays.[1][4]

Experimental Protocols

MIC Determination

The MIC of this compound was determined using the broth microdilution method in 7H9 medium.[4] A serial dilution of the compound was prepared in a 96-well plate. M. abscessus cultures were diluted to a final concentration of 5 x 10^5 CFU/mL and added to the wells. The plates were incubated at 37°C for 3-5 days. The MIC was defined as the lowest concentration of the compound that inhibited visible growth.[4]

Checkerboard Synergy Assay

The synergistic interaction of this compound with other antibiotics was evaluated using a checkerboard assay.[4] Serial dilutions of this compound were made along the x-axis of a 96-well plate, and serial dilutions of the second antibiotic were made along the y-axis. The plates were inoculated with M. abscessus and incubated as described for MIC determination. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).[8]

Isolation and Sequencing of Resistant Mutants

To confirm the target of this compound, spontaneous resistant mutants were isolated.[4] A high-density culture of M. abscessus was plated on 7H10 agar containing 4x the MIC of this compound. Colonies that grew after incubation were selected and re-streaked on drug-containing agar to confirm resistance. Genomic DNA was extracted from the resistant mutants, and the rpoB gene was amplified by PCR and sequenced to identify mutations.[4]

Conclusion

This compound is a promising lead compound for the development of new treatments for M. abscessus infections.[1][2] Its novel mechanism of action, potent bactericidal activity, and synergistic interactions with existing antibiotics make it an attractive candidate for further preclinical and clinical development.[1][4] The data presented in this guide highlight the potential of this compound to address the unmet medical need for effective therapies against this multidrug-resistant pathogen.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pathogen Box screening for hit identification against Mycobacterium abscessus | PLOS One [journals.plos.org]

- 4. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathogen Box screening for hit identification against Mycobacterium abscessus | Medicines for Malaria Venture [mmv.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

MMV688845: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Analysis of the Chemical Structure, Properties, and Antimycobacterial Activity of the RNA Polymerase Inhibitor MMV688845

Introduction

This compound is a synthetic compound belonging to the Nα-aroyl-N-aryl-phenylalanine amides (AAPs) class, identified as a potent inhibitor of mycobacterial growth.[1][2] Originally discovered through screening of the Pathogen Box library from Medicines for Malaria Venture (MMV), it has shown significant promise as a lead compound for the development of new therapeutics against both Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), such as Mycobacterium abscessus.[1][3] This technical guide provides a detailed overview of the chemical and biological properties of this compound, aimed at researchers and scientists in the field of antimicrobial drug discovery and development.

Chemical Identity and Physicochemical Properties

The antimycobacterial activity of this compound is stereospecific, with the (R)-enantiomer, derived from D-phenylalanine, being the biologically active form.[4] The corresponding (S)-enantiomer has been shown to be inactive.[4]

IUPAC Name: (2R)-N-(1-((2-morpholinophenyl)amino)-1-oxo-3-phenylpropan-2-yl)thiophene-2-carboxamide[4]

Synonyms: (R)-GSK1729177A

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₂₄H₂₆N₄O₃S | Calculated |

| Molecular Weight | 450.55 g/mol | Calculated |

| Appearance | Yellow Solid | [5] |

| Melting Point | Not explicitly reported | - |

| Solubility | Soluble in DMSO. A stock solution of 62.5 mg/mL in DMSO can be prepared. For in vivo studies, it can be formulated in a vehicle of DMSO, PEG300, Tween-80, and saline. | [6] |

Mechanism of Action and Biological Activity

This compound exerts its bactericidal effect by targeting a fundamental process in bacterial physiology: transcription.

Inhibition of Bacterial RNA Polymerase

The primary molecular target of this compound is the bacterial RNA polymerase (RNAP), a multi-subunit enzyme responsible for transcribing DNA into RNA.[3] Specifically, this compound binds to the RpoB subunit of the RNAP.[3] This binding site is distinct from that of the rifamycins, a well-established class of RNAP inhibitors.[3] This is a critical feature, as it implies that this compound may not share cross-resistance with rifamycin-resistant mycobacterial strains. The binding of this compound to RpoB allosterically inhibits the enzyme's function, thereby blocking transcription and leading to bacterial cell death.[1][7]

Diagram 1. Simplified signaling pathway of this compound's mechanism of action.

In Vitro Antimycobacterial Activity

This compound has demonstrated potent bactericidal activity against a variety of Mycobacterium abscessus subspecies and clinical isolates.[8]

Table 2: In Vitro Activity of this compound against Mycobacterium abscessus

| Strain(s) | MIC₉₀ (µM) | MBC₉₀ (µM) | Source |

| M. abscessus ATCC 19977 | 7.5 | 15 | [8] |

| Intracellular M. abscessus (in THP-1 cells) | 16 | ≤16 | [8] |

Key Experimental Protocols

The following sections detail the methodologies for essential in vitro assays used to characterize the antimycobacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Objective: To find the lowest concentration of this compound that inhibits the visible growth of mycobacteria.

Materials:

-

Mycobacterium abscessus culture

-

7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

-

Sterile 96-well microtiter plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Microplate reader

Procedure:

-

A two-fold serial dilution of this compound is prepared in 7H9 broth in the microtiter plate.

-

A standardized inoculum of M. abscessus is prepared and added to each well to achieve a final concentration of approximately 5 x 10⁴ CFU/mL.

-

Positive (no drug) and negative (no bacteria) control wells are included.

-

The plate is sealed and incubated at 37°C for 3 to 5 days.

-

The MIC is determined as the lowest drug concentration at which there is no visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.

Diagram 2. Experimental workflow for MIC determination.

Intracellular Activity Assessment in a Macrophage Model

This protocol is for evaluating the efficacy of this compound against intracellular mycobacteria.

Objective: To determine the ability of this compound to kill mycobacteria residing within host macrophages.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Mycobacterium abscessus culture

-

This compound

-

Sterile, deionized water for cell lysis

-

7H10 agar plates

Procedure:

-

THP-1 monocytes are seeded in 24-well plates and differentiated into macrophages by incubation with PMA (e.g., 200 ng/mL) for 48 hours.

-

The differentiated macrophages are infected with M. abscessus at a multiplicity of infection (MOI) of 1:1 or 10:1 for 4 hours.

-

Extracellular bacteria are removed by washing the cells with pre-warmed PBS.

-

Fresh medium containing serial dilutions of this compound is added to the infected cells.

-

After incubation for 24 to 48 hours, the medium is removed, and the macrophages are lysed with sterile water to release the intracellular bacteria.

-

The cell lysates are serially diluted and plated on 7H10 agar to determine the number of viable bacteria (CFU).

Summary and Future Directions

This compound is a compelling lead compound for the development of novel antimycobacterial agents. Its potent and specific activity against mycobacterial RNA polymerase, coupled with its efficacy against intracellular bacteria, underscores its therapeutic potential. Further research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as evaluating its in vivo efficacy in relevant animal models of mycobacterial infection. The distinct mechanism of action of this compound offers a promising strategy to combat drug-resistant mycobacterial infections.

References

- 1. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldsunchem.com [worldsunchem.com]

- 3. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Beyond the approved: target sites and inhibitors of bacterial RNA polymerase from bacteria and fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. What are Bacterial RNAP inhibitors and how do they work? [synapse.patsnap.com]

- 7. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mycobacterium tuberculosis: Rewiring host cell signaling to promote infection - PMC [pmc.ncbi.nlm.nih.gov]

Target Deconvolution of MMV688845 in Mycobacterium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of MMV688845, a promising antimycobacterial agent. The document outlines the key experimental evidence establishing the compound's mechanism of action, presents quantitative data in a structured format, details the methodologies of pivotal experiments, and provides visual representations of the scientific workflow and molecular interactions.

Executive Summary

This compound is a synthetic phenylalanine amide that has demonstrated potent activity against various Mycobacterium species, including Mycobacterium tuberculosis and the rapidly growing nontuberculous mycobacterium, Mycobacterium abscessus.[1][2][3] Extensive research has identified the primary molecular target of this compound as the β-subunit of the DNA-directed RNA polymerase (RpoB) .[1][4] This was definitively confirmed through the generation and analysis of spontaneous resistant mutants, which consistently harbored mutations in the rpoB gene.[1] this compound binds to a site on RpoB distinct from that of the rifamycins, a critical class of antibiotics that also target this enzyme.[2][3][4] This lack of cross-resistance makes this compound and its analogs attractive candidates for development, particularly for treating drug-resistant mycobacterial infections.[5] The compound exhibits bactericidal activity both in vitro and within macrophage infection models.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound activity against Mycobacterium abscessus.

Table 1: In Vitro and Intracellular Activity of this compound against M. abscessus

| Parameter | Strain | Value (μM) | Notes |

| MIC90 | Intracellular M. abscessus (in THP-1 cells) | 16 | Minimum inhibitory concentration required to inhibit 90% of bacterial growth inside macrophages.[1] |

| MBC90 | M. abscessus ATCC 19977 | 15 (2x MIC90) | Minimum bactericidal concentration required to kill 90% of bacteria in vitro.[1][3] |

| MBC90 | Intracellular M. abscessus (in THP-1 cells) | ≤16 (1x MIC) | Minimum bactericidal concentration required to kill 90% of bacteria inside macrophages.[3] |

Table 2: Characterization of this compound-Resistant M. abscessus Mutants

| Parameter | Value | Method |

| Frequency of Resistance | 6 x 10-8 CFU-1 | Selection at 50 μM this compound.[1] |

| MIC90 in Resistant Mutants | >100 μM | MIC determination by optical density or fluorescence measurement.[1] |

| Identified Mutations | P473L, G562S, L556P, V557P, Q581R, D576Y | Whole Genome Sequencing of the RpoB subunit.[1] |

Key Experimental Protocols

This section details the methodologies for the pivotal experiments that led to the identification and validation of RpoB as the target of this compound.

Generation and Characterization of Spontaneous Resistant Mutants

This protocol is the cornerstone of target identification, linking the compound's activity directly to a specific gene.

Objective: To isolate and identify genetic mutations that confer resistance to this compound.

Methodology:

-

Bacterial Culture Preparation: A single colony of M. tuberculosis or M. abscessus is used to inoculate a liquid culture (e.g., 7H9 broth supplemented with ADC) and grown to mid-log phase.

-

Selection of Mutants: A high-density bacterial suspension (approximately 108 to 109 CFU/mL) is plated onto solid agar medium (e.g., 7H11) containing a selective concentration of this compound. Concentrations are typically several-fold higher than the MIC (e.g., 50 μM for M. abscessus).[1]

-

Incubation: Plates are incubated at 37°C for several weeks until resistant colonies appear.[6]

-

Verification of Resistance: Individual resistant colonies are picked and re-streaked on both drug-free and drug-containing agar to confirm the resistance phenotype. The MIC of the confirmed resistant mutants is then determined.

-

Genomic DNA Extraction: Genomic DNA is extracted from both the wild-type parent strain and the confirmed resistant mutants.

-

Whole Genome Sequencing (WGS): The genomes of the parent and mutant strains are sequenced.

-

Bioinformatic Analysis: The sequences are compared to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant mutants but absent in the parent strain. In the case of this compound, mutations were consistently found in the rpoB gene.[1]

Macrophage Infection Model (THP-1 Cells)

This ex vivo model assesses the efficacy of the compound against intracellular bacteria, mimicking a key aspect of mycobacterial infection.

Objective: To determine the activity of this compound against Mycobacterium residing within host macrophages.

Methodology:

-

THP-1 Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS.[7][8] To differentiate them into macrophage-like cells, they are seeded into 12-well or 96-well plates and treated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-200 nM for 48-72 hours.[7][8]

-

Preparation of Bacterial Inoculum: A mid-log phase culture of Mycobacterium is prepared. Bacterial clumps are disrupted by passing the culture through a syringe with a fine-gauge needle or by sonication.[8][9]

-

Infection of Macrophages: The differentiated THP-1 cells are washed to remove PMA and then infected with the mycobacterial suspension at a specific Multiplicity of Infection (MOI), typically ranging from 1:1 to 10:1 (bacteria to macrophage).[7] The infection is allowed to proceed for several hours (e.g., 3-4 hours) to allow for phagocytosis.

-

Removal of Extracellular Bacteria: The infected cells are washed with fresh medium, sometimes containing a low concentration of an antibiotic like amikacin for a short period, to kill any remaining extracellular bacteria.[8]

-

Compound Treatment: The infected cells are then incubated with fresh medium containing various concentrations of this compound.

-

Quantification of Intracellular Bacteria (CFU Enumeration): At different time points post-infection (e.g., 0, 24, 48, 72 hours), the culture medium is removed. The macrophages are lysed using a gentle detergent solution (e.g., 0.1% Triton X-100 or 0.05% SDS) to release the intracellular bacteria.[7][8]

-

Plating and Incubation: The cell lysate is serially diluted and plated on solid agar. The plates are incubated until colonies can be counted. The number of Colony Forming Units (CFU) is used to determine the intracellular bacterial load and the bactericidal or bacteriostatic effect of the compound.

In Vitro RNA Polymerase Transcription Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of its purified target.

Objective: To confirm the direct inhibition of RNA Polymerase by this compound or its analogs.

Methodology:

-

Purification of RNA Polymerase: The RNA Polymerase holoenzyme (containing the core enzyme α₂ββ'ω and a sigma factor, e.g., σA) is purified from Mycobacterium or expressed recombinantly in E. coli.[1][3]

-

Transcription Template: A linear DNA template containing a known mycobacterial promoter (e.g., ap3) is used.

-

Reaction Setup: The reaction mixture is prepared containing purified RNAP holoenzyme, the DNA template, and transcription buffer. The compound (e.g., an analog of this compound like D-AAP1) is added at various concentrations.[2]

-

Initiation of Transcription: Transcription is initiated by adding a mixture of ribonucleoside triphosphates (NTPs: ATP, GTP, CTP), including one that is radioactively or fluorescently labeled (e.g., [α-32P]UTP).[10]

-

Incubation: The reaction is incubated at 37°C for a specific period to allow for RNA synthesis.

-

Termination and Analysis: The reaction is stopped, and the resulting RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection and Quantification: The gel is exposed to a phosphor screen or imaged to detect the labeled RNA products. The intensity of the full-length transcript band is quantified to determine the level of inhibition at each compound concentration, allowing for the calculation of an IC50 value.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts in the target identification of this compound.

Caption: Experimental workflow for the target identification and validation of this compound.

Caption: Mechanism of this compound action on Mycobacterium RNA Polymerase.

References

- 1. A recombinant Mycobacterium tuberculosis in vitro transcription system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of Mycobacterium tuberculosis transcription and transcription inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Systematic Analysis of Pyrazinamide-Resistant Spontaneous Mutants and Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. Spontaneous Mutational Patterns and Novel Mutations for Delamanid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]

- 8. Infection model of THP-1 cells, growth dynamics, and antimicrobial susceptibility of clinical Mycobacterium abscessus isolates from cystic fibrosis patients: Results from a multicentre study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of the mycobacterial stress-response RNA polymerase auto-inhibition via oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Activity of MMV688845 Against Mycobacterium abscessus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium abscessus is an emerging opportunistic pathogen, notorious for its intrinsic resistance to a broad range of antibiotics, posing a significant challenge in clinical settings, particularly for patients with cystic fibrosis and other chronic lung diseases. The quest for novel therapeutics has led to the investigation of various compound libraries, from which the synthetic phenylalanine amide MMV688845 has emerged as a promising candidate. This technical guide provides an in-depth analysis of the in vitro activity of this compound against M. abscessus, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Targeting RNA Polymerase

This compound exerts its bactericidal effect by targeting the β-subunit of the RNA polymerase (RpoB), a crucial enzyme for bacterial transcription and survival.[1][2][3] This mechanism is distinct from that of rifamycins, a class of antibiotics that also targets RpoB but at a different binding site.[1][2][3] The specificity of this compound for a novel binding site on RpoB is a significant advantage, as it circumvents the common resistance mechanisms that render rifamycins ineffective against M. abscessus.[1][4]

The identification of RpoB as the target of this compound in M. abscessus was confirmed through the analysis of spontaneous resistant mutants.[1][2] These resistant strains invariably harbored mutations in the rpoB gene, providing strong evidence for the direct interaction between the compound and the RNA polymerase subunit.

Quantitative Efficacy

The in vitro potency of this compound has been quantified through various microbiological assays, demonstrating its broad activity against the M. abscessus complex, including clinical isolates. The key metrics for its efficacy are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

In Vitro Activity Data

| Strain/Condition | MIC₉₀ (µM) | MBC₉₀ (µM) | Notes |

| M. abscessus ATCC 19977 | 7.5 | 15 (2x MIC) | Reference strain.[3] |

| Intracellular (THP-1 macrophages) | 16 | ≤16 (1x MIC) | Demonstrates activity against intracellular bacteria.[3][5] |

| Various clinical isolates | - | - | Active against all three subspecies (abscessus, massiliense, bolletii) and a range of clinical isolates.[3] |

Synergistic and Additive Interactions

Combination therapy is a cornerstone of treating mycobacterial infections. This compound has been shown to have favorable interactions with existing anti-M. abscessus antibiotics.

| Combination with this compound | Interaction Type |

| Macrolides (e.g., Clarithromycin) | Synergy.[1][2] |

| Other anti-M. abscessus antibiotics | Additivity.[1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound against M. abscessus.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using the broth microdilution method in 96-well plates.

-

Bacterial Culture Preparation: M. abscessus is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

-

Compound Dilution: this compound is serially diluted in the 96-well plates to achieve a range of concentrations.

-

Inoculation: The bacterial culture is diluted to a final concentration of 5 x 10⁵ CFU/mL and added to each well containing the compound dilutions.

-

Incubation: Plates are incubated at 37°C for 3-5 days.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Macrophage Infection Model

This assay assesses the activity of this compound against intracellular M. abscessus.

-

Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Infection: Differentiated macrophages are infected with M. abscessus at a specified multiplicity of infection (MOI).

-

Compound Addition: After allowing for phagocytosis, extracellular bacteria are removed, and media containing serial dilutions of this compound is added.

-

Incubation: Infected cells are incubated for a defined period (e.g., 72 hours).

-

Quantification of Intracellular Bacteria: Macrophages are lysed, and the intracellular bacterial load is determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar plates and counting colony-forming units (CFU).

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Simple In Vitro Method to Determine Bactericidal Activity Against Mycobacterium abscessus Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human pluripotent stem cell-derived macrophages host Mycobacterium abscessus infection - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of MMV688845: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Preclinical Anti-Mycobacterial Activity of a Novel RNA Polymerase Inhibitor

This technical guide provides a comprehensive overview of the preliminary efficacy studies of MMV688845, a promising phenylalanine amide compound with potent activity against Mycobacterium abscessus. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-mycobacterial agents.

Executive Summary

This compound has emerged from a library screen of tuberculosis-active compounds as a potent inhibitor of Mycobacterium abscessus, a rapidly growing non-tuberculous mycobacterium notorious for its intrinsic drug resistance and the challenges it presents in clinical settings.[1][2][3] Preliminary studies have demonstrated its broad activity against various clinical isolates and all three subspecies of the M. abscessus complex.[1][2] The compound exhibits bactericidal activity both in vitro and within macrophage infection models.[1][2][3] Mechanistically, this compound targets the β-subunit of the RNA polymerase (RpoB), a different binding site to that of rifamycins, thereby avoiding cross-resistance with this critical class of antibiotics.[1][2][3] While in vitro and intracellular data are encouraging, initial pharmacokinetic studies in mice suggest that achieving therapeutic concentrations in vivo with the current formulation may be challenging, highlighting the need for further optimization.[1] This document summarizes the key quantitative data, details the experimental protocols used in these preliminary studies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Efficacy Data

The in vitro potency and bactericidal activity of this compound have been evaluated against various strains of M. abscessus. The key efficacy parameters are summarized in the tables below.

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound against M. abscessus Strains[1]

| Strain | Subspecies | MIC (µM) |

| ATCC 19977 | abscessus | 7.5 |

| Bamboo | abscessus | 7.5 |

| K21 | abscessus | 6.6 |

| Clinical Isolate 1 | abscessus | 8.0 |

| Clinical Isolate 2 | massiliense | 7.8 |

| Clinical Isolate 3 | bolletii | 8.2 |

Table 2: Bactericidal Activity of this compound against M. abscessus ATCC 19977[1]

| Assay Type | Minimum Bactericidal Concentration (MBC) (µM) |

| In Vitro (Broth) | 15 |

| Macrophage Infection Model | ≤16 |

Table 3: Synergy of this compound with Other Antibiotics against M. abscessus[1][4]

| Combination | Interaction |

| This compound + Clarithromycin | Synergy |

| This compound + Other anti-M. abscessus antibiotics | Additivity |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. abscessus was determined using a broth microdilution method.[1]

Protocol:

-

Bacterial Culture: M. abscessus strains were cultured in 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80.

-

Inoculum Preparation: A bacterial suspension was prepared and adjusted to a McFarland standard of 0.5, followed by a 1:100 dilution.

-

Drug Dilution: this compound was serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well was inoculated with the prepared bacterial suspension.

-

Incubation: Plates were incubated at 37°C for 3-5 days.

-

MIC Reading: The MIC was determined as the lowest concentration of the drug that inhibited visible bacterial growth. Growth was assessed by measuring the optical density at 600 nm (OD600) or by measuring the fluorescence of strains expressing a red fluorescent protein (RFP).[1][2]

Determination of Minimum Bactericidal Concentration (MBC)

The bactericidal activity of this compound was assessed by determining the MBC.[1]

Protocol:

-

MIC Determination: An MIC assay was performed as described above.

-

Subculturing: Following incubation, aliquots from wells showing no visible growth were plated onto 7H11 agar plates.

-

Incubation: The agar plates were incubated at 37°C for 7-10 days.

-

MBC Reading: The MBC was defined as the lowest concentration of the drug that resulted in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.

Macrophage Infection Model

The intracellular activity of this compound was evaluated using a THP-1 human monocytic cell line.[1]

Protocol:

-

Cell Culture and Differentiation: THP-1 monocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Differentiation into macrophage-like cells was induced by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Infection: Differentiated THP-1 cells were infected with M. abscessus at a specified multiplicity of infection (MOI).

-

Drug Treatment: After allowing for bacterial uptake, the infected cells were treated with various concentrations of this compound.

-

Incubation: The treated, infected cells were incubated for a defined period.

-

Assessment of Intracellular Growth: The intracellular bacterial load was quantified by lysing the macrophages and plating the lysates on 7H11 agar to determine CFU counts.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key efficacy experiments.

Conclusion and Future Directions

The preliminary efficacy data for this compound are highly encouraging, positioning it as a valuable starting point for a hit-to-lead optimization program.[1][2] Its potent in vitro and intracellular bactericidal activity, coupled with a distinct mechanism of action that circumvents existing resistance pathways, underscores its potential as a novel therapeutic agent for M. abscessus infections.[1][2][3]

However, the path to clinical development requires addressing key challenges. The primary hurdle identified in these early studies is the compound's suboptimal pharmacokinetic profile, which may limit its in vivo efficacy.[1] Future research should therefore focus on medicinal chemistry efforts to improve the compound's solubility, metabolic stability, and oral bioavailability. Furthermore, comprehensive in vivo efficacy studies in relevant animal models of M. abscessus infection are essential to validate the therapeutic potential of optimized analogs. The synergistic interaction with macrolides also warrants further investigation to explore potential combination therapies.[1][4]

References

- 1. Resazurin Microtiter Assay for Clarithromycin Susceptibility Testing of Clinical Isolates of Mycobacterium abscessus Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus [frontiersin.org]

The Bactericidal Effects of MMV688845: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bactericidal properties of MMV688845, a promising synthetic RNA polymerase inhibitor. The following sections detail its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation against Mycobacterium abscessus.

Executive Summary

This compound is a synthetic phenylalanine amide that demonstrates significant bactericidal activity against Mycobacterium abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium.[1][2][3][4] Its primary mechanism of action is the inhibition of the bacterial RNA polymerase (RNAP), a target distinct from that of the rifamycin class of antibiotics.[1][2][3][5] This compound is active against all subspecies of the M. abscessus complex and various clinical isolates.[1][5] Furthermore, this compound exhibits synergistic effects with macrolides and additive effects with other standard anti-M. abscessus agents, highlighting its potential for use in combination therapy.[1]

Mechanism of Action: Targeting RNA Polymerase

This compound exerts its bactericidal effect through the specific inhibition of the β-subunit of bacterial RNA polymerase (RpoB).[1][5] This was definitively confirmed through the analysis of spontaneous resistant mutants of M. abscessus, all of which harbored mutations in the rpoB gene.[1][5] This targeted inhibition effectively halts transcription, leading to bacterial cell death.

Caption: Inhibition of bacterial transcription by this compound.

Quantitative Assessment of Bactericidal Activity

The efficacy of this compound has been quantified through various in vitro and ex vivo experiments. The data below summarizes its minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC).

| Parameter | Organism/System | Value (µM) | Reference |

| MIC | M. abscessus (general) | "a few µM" | [1] |

| MIC | M. abscessus in macrophage infection model | 15.9 | [1] |

| MBC90 | M. abscessus ATCC 19977 (in vitro) | 15 (2x MIC90) | [5] |

| MBC90 | M. abscessus in macrophage infection model | ≤16 (1x MIC) | [3] |

Synergy and Additivity

This compound has been shown to work effectively in combination with other antibiotics. Notably, it demonstrates synergy with macrolides, such as clarithromycin, resulting in a 10-fold reduction in the MIC.[1] It also shows additive effects with other antibiotics commonly used against M. abscessus, with no observed antagonism.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the bactericidal effects of this compound.

Minimum Inhibitory Concentration (MIC) Determination

A common method to determine the MIC of this compound, particularly in synergy testing, is the checkerboard assay.

Protocol:

-

Prepare a 96-well microtiter plate.

-

Create a two-dimensional gradient of this compound and a second antibiotic. One compound is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

-

Inoculate each well with a standardized suspension of M. abscessus.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 3-5 days).

-

Determine the MIC for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy, additivity, or antagonism.

Caption: Workflow for determining MIC and synergy using a checkerboard assay.

Bactericidal Activity Assessment (CFU Counting)

To determine if this compound is bactericidal or bacteriostatic, Colony Forming Unit (CFU) counting experiments are performed.

Protocol:

-

Culture M. abscessus to a logarithmic growth phase.

-

Expose the bacterial culture to various concentrations of this compound (e.g., 1x, 2x, 4x, 8x MIC).

-

At specific time points (e.g., 0, 24, 48, 72 hours), collect aliquots from each culture.

-

Perform serial dilutions of the aliquots in a suitable broth.

-

Plate the dilutions onto agar plates.

-

Incubate the plates until colonies are visible.

-

Count the number of CFUs on each plate to determine the number of viable bacteria at each time point and concentration. A significant reduction in CFU over time indicates bactericidal activity.

Target Validation via Resistant Mutant Sequencing

This protocol is used to confirm the molecular target of this compound.

Protocol:

-

Culture a large population of M. abscessus on agar plates containing a high concentration of this compound (well above the MIC).

-

Isolate colonies that grow in the presence of the compound; these are spontaneous resistant mutants.

-

Culture the resistant mutants to obtain sufficient biomass.

-

Extract genomic DNA from both the resistant mutants and the wild-type strain.

-

Amplify the rpoB gene using PCR.

-

Sequence the amplified rpoB gene from all strains.

-

Compare the sequences of the resistant mutants to the wild-type to identify mutations that confer resistance.

Caption: Workflow for identifying the molecular target of this compound.

Conclusion

This compound represents a significant advancement in the search for new treatments for M. abscessus infections. Its novel mechanism of action, potent bactericidal activity, and favorable profile for combination therapy make it an attractive candidate for further preclinical and clinical development. The experimental frameworks detailed herein provide a robust foundation for the continued investigation of this and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 5. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

MMV688845: A Potent RNA Polymerase Inhibitor for Mycobacterium abscessus

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Infections caused by nontuberculous mycobacteria (NTM), particularly the multidrug-resistant Mycobacterium abscessus complex, represent a growing global health concern with limited and often ineffective treatment options. The synthetic phenylalanine amide, MMV688845, has emerged as a promising therapeutic candidate. This compound demonstrates potent bactericidal activity by targeting the β-subunit (RpoB) of the bacterial DNA-dependent RNA polymerase (RNAP), a well-validated target in mycobacteria. Notably, this compound engages a binding site on RpoB distinct from that of the rifamycin class of antibiotics, thus avoiding cross-resistance. This guide provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols for the characterization of this compound, serving as a critical resource for researchers in the field of antimicrobial drug development.

Mechanism of Action: Targeting the RpoB Subunit

This compound exerts its bactericidal effect by inhibiting the function of the RNA polymerase enzyme, which is essential for bacterial transcription and survival. The specific target is the RpoB subunit of the RNAP.[1][2][3][4][5] This mechanism was confirmed through the isolation and genetic analysis of spontaneous M. abscessus mutants resistant to this compound. These resistant strains consistently exhibit mutations within the rpoB gene, leading to amino acid substitutions that prevent effective binding of the inhibitor.[2][6]

Crucially, studies have shown that the binding site of this compound on the RpoB subunit is different from the binding pocket of rifamycins, a cornerstone of tuberculosis therapy.[2][3][4][5] This distinction is clinically significant as it implies that this compound could be effective against rifamycin-resistant strains and that cross-resistance between the two compound classes is unlikely.[2]

Quantitative Efficacy Data

This compound has demonstrated broad and potent activity against the M. abscessus complex, including various subspecies and clinical isolates. Its efficacy has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, as well as in synergy studies.

In Vitro Susceptibility Testing

The in vitro activity of this compound was assessed against a panel of M. abscessus reference strains and clinical isolates. The MIC₉₀, the concentration required to inhibit 90% of bacterial growth, was determined in different media.

| Strain / Isolate | Subspecies | MIC₉₀ in 7H9 (μM) | MIC₉₀ in MHII (μM) |

| ATCC 19977 | M. abscessus subsp. abscessus | 7.5 | 9.3 |

| Bamboo | M. abscessus subsp. abscessus | 7.5 | 10 |

| DSM 44196 | M. abscessus subsp. bolletii | 4.5 | 4.5 |

| CCUG 48898 | M. abscessus subsp. massiliense | 9.0 | 9.5 |

| Clinical Isolates (n=10) | M. abscessus subsp. abscessus | 4.5 - 9.0 | 4.5 - 10 |

| Data compiled from Mann et al., 2022.[2] |

Bactericidal Activity

This compound exhibits bactericidal properties both in vitro and within a macrophage infection model, which mimics the intracellular environment where M. abscessus resides.

| Assay Condition | Organism | MIC₉₀ (μM) | MBC₉₀ (μM) |

| In Vitro (7H9 broth) | M. abscessus ATCC 19977 | 7.5 | 15 |

| Macrophage Model (THP-1 cells) | M. abscessus ATCC 19977 | 16 | ≤16 |

| Data compiled from Mann et al., 2022.[2][4] |

Synergy with Other Antibiotics

Checkerboard assays were performed to evaluate the interaction of this compound with clinically relevant antibiotics. Synergy is defined by a Fractional Inhibitory Concentration Index (FICI) of ≤0.5, additivity by a FICI of >0.5 to 4.0, and antagonism by a FICI of >4.0. This compound demonstrated synergy with macrolides and additivity with several other drugs, with no antagonism observed.[2]

| Combination Drug | Interaction | Key Finding |

| Clarithromycin (CLR) | Synergy | 10-fold reduction in CLR MIC. FICI values consistently ≤0.5. |

| Azithromycin | Synergy | Significant synergistic interaction observed. |

| Telithromycin | Synergy | Significant synergistic interaction observed. |

| Rifabutin (RFB) | Additivity | Combination of 0.5x MIC of each drug reduces CFU by ~90%. |

| Amikacin (AMK) | Additivity | Additive effects observed. |

| Cefoxitin (CEF) | Additivity | Additive effects observed. |

| Data compiled from Mann et al., 2022.[2] |

Resistance Profile

Spontaneous resistance to this compound arises from mutations in the target gene, rpoB.

| Resistant Strain | MIC of this compound (μM) | Amino Acid Substitution in RpoB |

| Bamboo 845-1 | >100 | V145F |

| Bamboo 845-2 | >100 | M148T |

| Bamboo 845-3 | >100 | M148T |

| ATCC 845-1 | >100 | G149D |

| ATCC 845-2 | >100 | M148T |

| ATCC 845-3 | >100 | M148R |

| Data compiled from Mann et al., 2022.[2] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these findings. The following sections describe the key experimental workflows used in the characterization of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of M. abscessus.

-

Bacterial Culture: Culture M. abscessus strains in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C with shaking until the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial twofold dilutions in a 96-well microtiter plate using either 7H9 broth or cation-adjusted Mueller-Hinton II (MHII) broth. The final DMSO concentration should not exceed 1%.

-

Inoculation: Adjust the bacterial culture to a final concentration of 5 × 10⁵ CFU/mL and add to each well of the microtiter plate. Include a growth control (no drug) and a sterile control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 3-5 days.

-

Readout: Determine the MIC as the lowest drug concentration with no visible bacterial growth. For quantitative assessment, measure the optical density at 600 nm (OD₆₀₀) or, for fluorescent strains, measure RFP (Red Fluorescent Protein) signal. The MIC₉₀ is defined as the concentration causing a ≥90% reduction in signal compared to the drug-free growth control.

Checkerboard Synergy Assay

This assay quantifies the interaction between this compound and another antibiotic.

-

Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the partner antibiotic. The result is a matrix where each well contains a unique combination of concentrations of the two drugs.

-

Inoculation and Incubation: Inoculate the plate with M. abscessus at 5 × 10⁵ CFU/mL and incubate as described for the MIC assay.

-

Data Analysis: Determine the MIC for each drug alone and for each combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC(A) = MIC(A in combination) / MIC(A alone).

-

Calculate FICI: The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC(A) + FIC(B). Interpret the result: ≤0.5 = Synergy; >0.5 to 4.0 = Additive/Indifference; >4.0 = Antagonism.

Target Validation via Resistant Mutant Analysis

This workflow confirms that RpoB is the target of this compound.

-

Selection of Mutants: Plate a high-density culture of wild-type M. abscessus (~10⁸ CFU) onto Middlebrook 7H10 agar plates containing this compound at a concentration 4 to 8 times the MIC.

-

Isolation: Incubate plates for 7-14 days at 37°C. Pick individual colonies that appear and subculture them in drug-free medium.

-

Resistance Confirmation: Re-test the MIC of the isolated colonies to confirm a significant increase in resistance (e.g., MIC > 100 μM).[2]

-

Genetic Analysis: Extract genomic DNA from the confirmed resistant mutants. Use PCR to amplify the rpoB gene. Sequence the PCR product using Sanger sequencing and compare the sequence to the wild-type rpoB gene to identify mutations.

Macrophage Infection Model

This protocol assesses the intracellular activity of this compound.

-

Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Infection: Infect the differentiated THP-1 cells with M. abscessus (expressing a fluorescent reporter like RFP) at a multiplicity of infection (MOI) of 1-10 for 4 hours. Wash the cells to remove extracellular bacteria.

-

Drug Treatment: Add fresh culture medium containing serial dilutions of this compound to the infected cells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Readout: The intracellular bacterial load can be quantified in two ways:

-

Fluorescence Microscopy: Stain cell nuclei with DAPI and quantify the intracellular RFP signal using high-content imaging and automated image analysis. The MIC₉₀ is the concentration that inhibits 90% of bacterial growth.

-

CFU Counting: Lyse the macrophages with a gentle detergent (e.g., 0.1% Triton X-100). Serially dilute the lysate and plate on 7H10 agar to enumerate viable intracellular bacteria (CFU/mL). The MBC₉₀ is the concentration that reduces intracellular CFU by ≥90%.

-

Conclusion and Future Directions

This compound is a highly promising lead compound for the development of new therapies against M. abscessus. Its potent bactericidal activity, distinct mechanism of action targeting RNA polymerase, and synergistic interactions with existing antibiotics make it an attractive candidate for further pre-clinical and clinical development. Future work should focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance in vivo efficacy and on further exploring its potential in combination regimens to combat this challenging pathogen. The detailed data and protocols presented in this guide provide a solid foundation for these next steps.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Initial Findings on the Cytotoxicity of MMV688845: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the initial cytotoxicity findings for the novel anti-mycobacterial agent, MMV688845. The information presented herein is compiled from publicly available research to inform drug development professionals and researchers on the early safety profile of this compound.

Executive Summary

This compound is a synthetic phenylalanine amide that has demonstrated potent bactericidal activity against Mycobacterium abscessus.[1][2][3] Its mechanism of action is the inhibition of the RpoB subunit of RNA polymerase in mycobacteria.[1][4] Crucially for its therapeutic potential, initial in-vitro studies have reported a lack of cytotoxicity against a panel of human and murine mammalian cell lines. This suggests a favorable selectivity profile for mycobacterial over mammalian cells.

Quantitative Cytotoxicity Data

Initial cytotoxicity screening of this compound was conducted against a panel of five mammalian cell lines, including cancer and non-malignant cell types. The results of these assays are summarized in the table below.

| Cell Line | Cell Type | Species | Cytotoxicity Finding |

| A375 | Melanoma | Human | No cytotoxicity observed[1] |

| HT29 | Colon Adenocarcinoma | Human | No cytotoxicity observed[1] |

| MCF-7 | Breast Adenocarcinoma | Human | No cytotoxicity observed[1] |

| A2780 | Ovarian Carcinoma | Human | No cytotoxicity observed[1] |

| NIH 3T3 | Fibroblast | Mouse | No cytotoxicity observed[1] |

Experimental Protocols

The primary method utilized to assess the cytotoxicity of this compound was the Sulforhodamine B (SRB) microculture colorimetric assay.[1] This assay determines cell density based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Protocol

-

Cell Plating: Adherent cells are seeded into 96-well microtiter plates at a predetermined optimal density and allowed to attach and grow for 24 hours.

-

Compound Incubation: The cells are then incubated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Following incubation, the cell monolayers are fixed in-situ by the gentle addition of cold trichloroacetic acid (TCA) and incubated for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.

-

Dye Solubilization: The plates are air-dried again, and the protein-bound SRB is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance of the solubilized dye is measured on a microplate reader at a wavelength of approximately 510 nm. The optical density is directly proportional to the total cellular protein and, therefore, the number of viable cells.

Visualizations

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for assessing this compound cytotoxicity using the SRB assay.

Proposed Mechanism of Action (in Mycobacteria)

Caption: this compound inhibits mycobacterial growth by targeting the RpoB subunit of RNA polymerase.

References

- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of MMV688845

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of MMV688845, a synthetic phenylalanine amide that targets the RpoB subunit of RNA polymerase.[1][2][3] The primary application of these protocols is to assess the antimicrobial activity of this compound, particularly against Mycobacterium abscessus.[1][2][3]

This compound has demonstrated bactericidal activity against M. abscessus both in vitro and within macrophage infection models.[1][3][4] This compound is a promising candidate for further drug development due to its efficacy against various M. abscessus strains, including clinical isolates, and its synergistic effects with other antibiotics like macrolides.[1][2][3]

Mechanism of Action

This compound functions as an inhibitor of the RNA polymerase (RNAP), specifically targeting the RpoB subunit.[1][2][3] This mechanism is distinct from that of rifamycins, another class of RNAP inhibitors.[1][2][3] By binding to RpoB, this compound effectively blocks the transcription process in mycobacteria, leading to cell death. The resistance to this compound has been mapped to mutations in the rpoB gene, further confirming its target.[1][2]

References

- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of MMV688845

Audience: Researchers, scientists, and drug development professionals.

Topic: Determination of the Minimum Inhibitory Concentration (MIC) of the RNA Polymerase Inhibitor MMV688845.

Introduction

This compound is a synthetic phenylalanine amide identified as a potent inhibitor of bacterial RNA polymerase.[1][2] Initially screened for activity against Mycobacterium tuberculosis, it has demonstrated significant bactericidal activity against the Mycobacterium abscessus complex, a group of rapidly growing, multidrug-resistant nontuberculous mycobacteria.[3][4] The compound targets the β-subunit of the RNA polymerase (RpoB), but at a binding site distinct from that of rifamycins, making it a promising candidate for further development, particularly for infections resistant to conventional therapies.[1]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] Determining the MIC is a fundamental step in the preclinical assessment of a new antimicrobial compound. This document provides a detailed protocol for determining the MIC of this compound against M. abscessus using the standard broth microdilution method.[1][6]

Mechanism of Action: RNA Polymerase Inhibition

This compound exerts its antibacterial effect by binding to the RpoB subunit of the DNA-dependent RNA polymerase, the essential enzyme responsible for transcription. This binding event physically obstructs the transcription process, preventing the synthesis of messenger RNA (mRNA) and ultimately leading to bacterial cell death. The diagram below illustrates this inhibitory mechanism.

Caption: Mechanism of action of this compound.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the broth microdilution method for determining the MIC of this compound against Mycobacterium abscessus. The procedure is based on established antimicrobial susceptibility testing standards.[1][7][8]

Materials and Reagents

-

Compound: this compound powder

-

Solvent: Dimethyl sulfoxide (DMSO), sterile

-

Bacterial Strain: Mycobacterium abscessus (e.g., ATCC 19977)

-

Culture Media:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

-

Mueller-Hinton II (MHII) broth, cation-adjusted

-

-

Equipment and Consumables:

-

Sterile 96-well flat-bottom microtiter plates

-

Adhesive plate seals

-

Multichannel pipette

-

Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD600)

-

Incubator (37°C)

-

Vortex mixer

-

Sterile 1.5 mL microcentrifuge tubes

-

Biosafety cabinet

-

Protocol Steps

Step 1: Preparation of this compound Stock Solution

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL or ~20 mM) by dissolving the powder in 100% DMSO.[7] Ensure complete dissolution by vortexing.

-

Create a working stock solution by diluting the high-concentration stock in the chosen assay medium (e.g., 7H9 broth). The concentration of this working stock should be 2x the highest concentration to be tested in the assay (e.g., if the highest final concentration is 128 µM, the working stock should be 256 µM).

-

Note: The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria.

-

Step 2: Preparation of Bacterial Inoculum

-

From a fresh culture of M. abscessus on an agar plate, inoculate a single colony into 5 mL of 7H9 broth.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase, typically indicated by an OD600 of 0.4-0.6.

-

Adjust the bacterial suspension with fresh broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension 1:100 in fresh broth to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL. The final density in the assay wells will be 5-10 x 10⁵ CFU/mL after a 1:1 addition.

Step 3: Assay Plate Preparation (96-well plate)

-

In a sterile 96-well plate, add 100 µL of sterile broth to all wells from columns 2 through 12.

-

Add 200 µL of the 2x working stock of this compound to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10 after mixing.

-

Controls:

-

Column 11 (Growth Control): Add 100 µL of sterile broth. This column will receive bacteria but no compound.

-

Column 12 (Sterility Control): Add 200 µL of sterile broth. This column will receive no bacteria and no compound.

-

Step 4: Inoculation and Incubation

-

Add 100 µL of the final bacterial inoculum (from Step 2.4) to all wells from columns 1 through 11. Do not add bacteria to column 12.

-

The final volume in each well (columns 1-11) is now 200 µL. The compound concentrations are now at their final 1x test concentrations.

-

Seal the plate with an adhesive plate seal to prevent evaporation.

-

Incubate the plate at 37°C for 3-5 days.

Step 5: Determining the MIC

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

For a quantitative result, measure the optical density at 600 nm (OD600) using a microplate reader.

-

Subtract the OD600 of the sterility control (Column 12) from all other wells to correct for background absorbance.

-

The MIC is typically defined as the lowest drug concentration that inhibits ≥90% of bacterial growth compared to the growth control (MIC₉₀).

-

% Inhibition = [1 - (OD₆₀₀ of Test Well / OD₆₀₀ of Growth Control)] x 100

-

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation

The following tables present example data for this compound, reflecting values reported in the literature.[1][9] These tables serve as a template for presenting experimental results.

Table 1: Example MIC Values of this compound against M. abscessus Strains

| Bacterial Strain | Medium | MIC₅₀ (µM) | MIC₉₀ (µM) |

| M. abscessus subsp. abscessus (ATCC 19977) | 7H9 Broth | 8 | 16 |

| M. abscessus subsp. massiliense | 7H9 Broth | 8 | 16 |

| M. abscessus subsp. bolletii | MHII Broth | 16 | 32 |

| Clinical Isolate 1 (Rifampicin-Resistant) | 7H9 Broth | 8 | 16 |

| Intracellular (M. abscessus in THP-1 cells) | DMEM | - | 16[1] |

MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.

Table 2: Example Synergy Testing Data (Checkerboard Assay)

The interaction of this compound with other antibiotics can be quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[3]

| Compound Combination | FICI Value | Interpretation |

| This compound + Clarithromycin | 0.35 | Synergy (FICI ≤ 0.5) |

| This compound + Amikacin | 0.75 | Additivity (0.5 < FICI ≤ 1.0) |

| This compound + Cefoxitin | 1.20 | Indifference (1.0 < FICI ≤ 4.0) |

| This compound + Rifabutin | 0.80 | Additivity (0.5 < FICI ≤ 1.0)[1] |

FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

References

- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy estimation of a combination of triple antimicrobial agents against clinical isolates of Mycobacterium abscessus subsp. abscessus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of MMV688845 against Mycobacterium abscessus using Broth Microdilution Assay

References

- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility of Mycobacterium abscessus Complex Clinical Isolates from a Chinese Tertiary Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. himedialabs.com [himedialabs.com]

- 7. uttyler.edu [uttyler.edu]

Application Note: High-Throughput Synergy Testing of MMV688845 Using a Checkerboard Assay Against Plasmodium falciparum

For Research Use Only.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial combination therapies. MMV688845 is a synthetic phenylalanine amide that has demonstrated activity against Mycobacterium species by targeting the beta-subunit of the RNA polymerase (RpoB), a mechanism distinct from that of rifamycins.[1][2][3] This novel mechanism of action makes this compound an attractive candidate for combination therapy in malaria to enhance efficacy and mitigate the development of resistance. The checkerboard assay is a widely adopted in vitro method for systematically evaluating the interactions between two antimicrobial agents.[4] This application note provides a detailed protocol for performing a checkerboard synergy test to evaluate the interaction between this compound and a partner antimalarial drug against the asexual erythrocytic stages of P. falciparum.

Principle of the Method

The checkerboard method involves a two-dimensional titration of two compounds in a 96-well microtiter plate. One drug is serially diluted along the x-axis (columns), and the second drug is serially diluted along the y-axis (rows). Each well is subsequently inoculated with a synchronized culture of P. falciparum. After an incubation period, parasite growth inhibition is quantified using a suitable method, such as the SYBR Green I-based fluorescence assay. The resulting data are used to calculate the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of the interaction between the two compounds.

Materials and Reagents

-

Plasmodium falciparum culture (e.g., 3D7, W2 strains)

-

Human erythrocytes

-

RPMI-1640 medium supplemented with L-glutamine, HEPES, and hypoxanthine

-

Albumax I or human serum

-

Gentamicin

-

This compound

-

Partner antimalarial drug (e.g., Artemisinin)

-

SYBR Green I lysis buffer

-

96-well black, flat-bottom microtiter plates

-

Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

-

Fluorescence plate reader

Experimental Protocols

Plasmodium falciparum Culture

Aseptic techniques are required for the continuous in vitro culture of P. falciparum.

-

Maintain parasite cultures in human erythrocytes at a 2-5% hematocrit in complete culture medium (RPMI-1640 supplemented with 0.5% Albumax I or 10% human serum, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine).

-

Incubate cultures at 37°C in a modular incubation chamber or a specialized incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[5]

-

Synchronize parasite cultures to the ring stage using methods such as 5% D-sorbitol treatment.

Checkerboard Assay Protocol

-

Preparation of Drug Plates:

-

Prepare stock solutions of this compound and the partner drug in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, serially dilute this compound horizontally (e.g., across columns 2-11) and the partner drug vertically (e.g., down rows B-H).

-

Column 12 should contain only the partner drug dilutions, and row H should contain only the this compound dilutions to determine the individual Minimum Inhibitory Concentrations (MICs).

-

Include drug-free wells as positive controls for parasite growth and wells with uninfected erythrocytes for background fluorescence.

-

-

Inoculum Preparation:

-

Prepare a parasite culture with a high percentage of ring-stage parasites.

-

Adjust the parasitemia to 0.5% and the hematocrit to 2% in complete culture medium.

-

-

Inoculation and Incubation:

-

Add the parasite inoculum to each well of the drug-prepared plate.

-

Incubate the plate at 37°C for 72 hours in a controlled gas environment.

-

-

Quantification of Parasite Growth:

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Presentation and Analysis

The interaction between this compound and the partner drug is quantified by calculating the FICI.

FICI Calculation:

The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug.

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B

Interpretation of FICI Values:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

Hypothetical Data for this compound and Artemisinin Combination

The following tables present hypothetical data from a checkerboard assay between this compound and Artemisinin against P. falciparum.

Table 1: Percentage Growth Inhibition of P. falciparum

| This compound (nM) | 0 | 1.56 | 3.13 | 6.25 | 12.5 | 25 | 50 | 100 |

| Artemisinin (nM) | ||||||||

| 0 | 0 | 5 | 12 | 25 | 48 | 75 | 92 | 98 |

| 0.31 | 8 | 15 | 28 | 45 | 65 | 88 | 95 | 99 |

| 0.63 | 18 | 35 | 55 | 75 | 90 | 96 | 99 | 100 |

| 1.25 | 40 | 60 | 80 | 92 | 98 | 99 | 100 | 100 |

| 2.5 | 70 | 85 | 95 | 99 | 100 | 100 | 100 | 100 |

| 5 | 90 | 96 | 99 | 100 | 100 | 100 | 100 | 100 |

| 10 | 98 | 99 | 100 | 100 | 100 | 100 | 100 | 100 |

| 20 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |

Table 2: FICI Calculation for Synergistic Combinations

| Combination | This compound (nM) in Combo (MIC) | Artemisinin (nM) in Combo (MIC) | FIC (this compound) | FIC (Artemisinin) | FICI | Interaction |

| 1 | 6.25 | 1.25 | 0.125 | 0.25 | 0.375 | Synergy |

| 2 | 12.5 | 0.63 | 0.25 | 0.126 | 0.376 | Synergy |

| (Assuming MIC of this compound alone = 50 nM and MIC of Artemisinin alone = 5 nM) |

Visualizations

Caption: Experimental workflow for the checkerboard synergy assay.

Caption: Proposed mechanism of action of this compound.

References

- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. turkiyeparazitolderg.org [turkiyeparazitolderg.org]

Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Evaluating the Cytotoxicity of MMV688845

Audience: Researchers, scientists, and drug development professionals.

Introduction

MMV688845 is a synthetic phenylalanine amide that has been identified as a potent inhibitor of the RpoB subunit of RNA polymerase in Mycobacterium tuberculosis and shows activity against Mycobacterium abscessus.[1][2][3] As part of the preclinical safety assessment of any potential therapeutic agent, it is crucial to evaluate its cytotoxic effects on mammalian cells. The sulforhodamine B (SRB) assay is a reliable and widely used colorimetric method for assessing cytotoxicity and cell proliferation.[4]